N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
This compound belongs to the pyrazolo-pyridazine class, characterized by a fused bicyclic core with a pyrazole and pyridazine ring. Key structural features include:
- A 3,4-dimethylphenyl group at the 1-position of the pyrazolo ring.
- A 4-methyl substituent on the pyridazine ring.
- An acetamide side chain linked to a 2,4-difluorophenyl moiety.
These modifications are designed to optimize physicochemical properties (e.g., solubility, metabolic stability) and biological interactions.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2/c1-12-4-6-16(8-13(12)2)29-21-17(10-25-29)14(3)27-28(22(21)31)11-20(30)26-19-7-5-15(23)9-18(19)24/h4-10H,11H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVQGYQXHVEVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by research findings and case studies.
Chemical Structure
The compound features a difluorophenyl group and a pyrazolo[3,4-d]pyridazine moiety, which are known to contribute to its biological activity. The structural formula can be summarized as follows:
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor effects. In particular, studies have shown that this compound has demonstrated inhibitory effects against various cancer cell lines.
Key Findings:
- The compound has been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing notable cytotoxicity.
- Synergistic effects were observed when combined with doxorubicin, enhancing the overall antitumor efficacy in resistant cancer types .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been linked to the inhibition of inflammatory pathways.
Research Insights:
- In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines.
- It has been suggested that the mechanism involves the modulation of NF-kB signaling pathways .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Pyrazole derivatives are known for their broad-spectrum antimicrobial activities.
Study Results:
- The compound exhibited significant antibacterial activity against various strains of bacteria.
- It showed effectiveness comparable to standard antibiotics in certain assays .
Case Study 1: Antitumor Efficacy
A study published in 2020 evaluated the antitumor activity of this compound in vitro. The results indicated a dose-dependent inhibition of cell proliferation in MDA-MB-231 cells with an IC50 value of approximately 15 µM.
Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory properties of this compound. In a mouse model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers compared to control groups.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide. In vitro and in vivo assays have demonstrated that similar compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is pivotal in inflammatory processes.
Key Findings:
- A series of pyrazole derivatives showed high edema inhibition percentages (up to 96%) compared to celecoxib (82.8%) in animal models .
- Compounds with electron-withdrawing groups like fluorine at specific positions have shown enhanced anti-inflammatory activity, suggesting that this compound may exhibit similar effects .
Analgesic Activity
The analgesic potential of this compound has been evaluated through various pain models. Pyrazole derivatives are known for their ability to modulate pain pathways effectively.
Observations:
- In studies assessing analgesic effects on acetic acid-induced writhing responses and thermal pain models, compounds related to this compound demonstrated significant pain relief comparable to established analgesics .
Anticancer Properties
The anticancer activity of pyrazole compounds has garnered attention due to their ability to inhibit cancer cell proliferation and induce apoptosis.
Research Highlights:
- Studies have shown that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance, certain analogs demonstrated IC50 values significantly lower than those of standard chemotherapeutics like gemcitabine and cisplatin .
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|---|
| Example A | MCF7 | 15.6 | Gemcitabine | 35.09 |
| Example B | A549 | 4.94 | Cisplatin | 17.15 |
This table illustrates the comparative effectiveness of pyrazole derivatives against specific cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyridazine Derivatives with Varied Acetamide Substituents
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide (4f)
- Core structure : Pyrazolo[3,4-b]pyridine with a 4-chlorophenyl group.
- Key differences :
- Acetamide nitrogen substituent: 4-fluorophenyl vs. 2,4-difluorophenyl in the target compound.
- Pyrazolo ring substitution: Phenyl at the 1-position vs. 3,4-dimethylphenyl in the target.
- Physicochemical properties :
- Melting point: 214–216°C.
- IR: NH stretch at 3325 cm⁻¹, C=O at 1684 cm⁻¹.
- Elemental analysis (C, H, N): 66.66%, 3.91%, 11.73% (found).
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide (4h)
- Key differences :
- Acetamide nitrogen substituent: 4-nitrophenyl (electron-withdrawing) vs. 2,4-difluorophenyl (moderately electron-withdrawing).
- Physicochemical properties :
- Melting point: 231–233°C (higher than 4f due to nitro group).
- IR: NH stretch at 3333 cm⁻¹, C=O at 1668 cm⁻¹.
- Elemental analysis (C, H, N): 62.96%, 4.22%, 13.43% (found).
Comparison with Target Compound :
Structural Implications :
- The 2,4-difluorophenyl group in the target compound may enhance lipophilicity compared to 4f and reduce metabolic lability compared to 4h’s nitro group.
- The 3,4-dimethylphenyl substituent likely improves steric hindrance and metabolic stability relative to the phenyl groups in 4f/4h.
Heterocyclic Derivatives with Distinct Core Structures
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Core structure : Imidazo[1,2-a]pyridine (vs. pyrazolo-pyridazine in the target).
- Key differences: Presence of cyano and nitro groups. Ethyl ester functionalities.
- Physicochemical properties :
- Melting point: 243–245°C.
- HRMS (ESI): Confirmed molecular weight accuracy.
Comparison :
- The imidazo core in 1l may offer different hydrogen-bonding patterns compared to the pyrazolo-pyridazine system.
Pyrrolo-Pyridazine Derivatives from Patent Literature
EUROPEAN PATENT EP 4 374 877 A2 Compounds
- Core structure: Pyrrolo[1,2-b]pyridazine with trifluoromethyl, cyano, and morpholinylethoxy groups.
- Key differences :
- Complex substituents for enhanced target binding (e.g., kinase inhibition).
- Presence of morpholine for solubility modulation.
Comparison :
- The target compound’s difluorophenyl and dimethylphenyl groups prioritize moderate lipophilicity and metabolic stability, whereas the patent compounds focus on high-affinity target engagement.
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
The core structure is typically synthesized via cyclocondensation of 3,4-dimethylphenylhydrazine (A ) with a β-ketoester or diketone. A representative protocol involves:
- Formation of hydrazone intermediates : Reacting A with ethyl acetoacetate in ethanol under acidic conditions yields a hydrazone intermediate.
- Vilsmeier–Haack cyclization : Treating the hydrazone with DMF/POCl₃ facilitates intramolecular cyclization, forming the pyrazolo[3,4-d]pyridazinone scaffold.
Optimization Note : Microwave irradiation (100–120°C, 5–8 min) enhances reaction efficiency, achieving yields up to 94% compared to conventional heating (6–7 h, 70–75% yield).
Functionalization at the N1 Position with 3,4-Dimethylphenyl Group
Buchwald–Hartwig Amination
Palladium-catalyzed coupling enables the introduction of the 3,4-dimethylphenyl group at N1.
Procedure :
- Combine 4-methylpyrazolo[3,4-d]pyridazin-7(6H)-one (1 equiv), 3,4-dimethylbromobenzene (1.1 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv) in toluene.
- Heat at 110°C for 24 h under N₂.
- Isolate product via column chromatography (SiO₂, hexane/EtOAc 3:1).
Attachment of the Acetamide Side Chain
Nucleophilic Substitution at C6
The C6 hydroxyl group of the pyridazinone ring is replaced with 2-bromo-N-(2,4-difluorophenyl)acetamide via SN2 reaction.
Protocol :
- Dissolve 6-hydroxy intermediate (1 equiv) and 2-bromo-N-(2,4-difluorophenyl)acetamide (1.2 equiv) in anhydrous DMF.
- Add K₂CO₃ (3 equiv) and heat at 60°C for 8 h.
- Purify by recrystallization from methanol/water.
Yield : 82–88%.
Alternative Synthetic Routes and Innovations
One-Pot Tandem Reactions
Recent advances utilize tandem cyclization-alkylation sequences to reduce purification steps:
- Simultaneous core formation and methylation : Using methyl malonyl chloride in place of ethyl acetoacetate enables in situ methylation during cyclocondensation.
- Microwave-assisted coupling : Integrating Suzuki-Miyaura coupling for direct attachment of the 3,4-dimethylphenyl group reduces reaction time to <30 min.
Analytical Data and Characterization
Critical spectroscopic data for the final compound:
- ¹H NMR (400 MHz, DMSO- d6): δ 10.21 (s, 1H, NH), 8.32 (d, J = 8.4 Hz, 1H), 7.65–7.12 (m, 6H), 4.98 (s, 2H), 2.81 (s, 3H), 2.34 (s, 6H).
- HRMS : m/z calcd for C₂₄H₂₁F₂N₅O₂ [M+H]⁺: 458.1732; found: 458.1735.
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Competing pathways during hydrazone cyclization may yield isomeric byproducts. Employing bulky solvents (e.g., tert-amyl alcohol) or low temperatures (0–5°C) suppresses side reactions.
Purification of Polar Intermediates
High-polarity intermediates necessitate advanced techniques:
- Countercurrent chromatography : Resolves N-acetylated byproducts.
- Crystallization additives : Adding seed crystals of the target compound improves yield during recrystallization.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to enhance yield?
- Methodological Answer : The synthesis involves multi-step pathways, typically starting with the assembly of the pyrazolo[3,4-d]pyridazine core followed by functionalization with acetamide and aryl substituents. Key challenges include regioselectivity in cyclization steps and maintaining stability of intermediates. Optimizing reaction conditions (e.g., polar aprotic solvents like DMF, temperatures of 60–80°C, and catalysts such as Pd(OAc)₂) can improve yields . Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. What analytical techniques are essential for confirming structural integrity and purity during synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for verifying regiochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Infrared (IR) spectroscopy can validate functional groups like the carbonyl in the acetamide moiety .
Q. How is the compound classified within heterocyclic chemistry, and what are its predicted physicochemical properties?
- Methodological Answer : Classified as a pyrazolo[3,4-d]pyridazine derivative with acetamide and difluorophenyl substituents, its physicochemical properties (e.g., logP, solubility) can be predicted using computational tools like MarvinSketch or ACD/Labs. Substituents like 3,4-dimethylphenyl enhance lipophilicity, while the 2,4-difluorophenyl group may influence metabolic stability .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl rings influence bioactivity, and what methods establish structure-activity relationships (SAR)?
- Methodological Answer : Comparative SAR studies involve synthesizing analogs with varied substituents (e.g., replacing 3,4-dimethylphenyl with 4-fluorophenyl or methoxy groups). In vitro assays (e.g., kinase inhibition or cytotoxicity screens) quantify activity differences. For example, bulkier substituents at the 3,4-dimethylphenyl position may enhance target binding but reduce solubility. Data from dose-response curves and molecular docking can resolve contradictions in activity trends .
Q. What in vitro models are appropriate for evaluating the compound’s mechanism of action, and how can contradictory data from different assays be resolved?
- Methodological Answer : Cell-based assays (e.g., proliferation inhibition in cancer lines like MCF-7 or A549) paired with target-specific assays (e.g., ELISA for kinase activity) are standard. Contradictions between enzyme inhibition and cellular efficacy may arise from off-target effects or permeability issues. Use orthogonal methods like CRISPR-mediated gene silencing or isothermal titration calorimetry (ITC) to validate target engagement .
Q. How can computational chemistry tools predict binding affinity to biological targets, and what are the limitations of these models?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations model interactions with targets like protein kinases. Free energy perturbation (FEP) calculations refine binding affinity predictions. Limitations include inaccuracies in solvation effects and conformational flexibility. Experimental validation via X-ray crystallography or surface plasmon resonance (SPR) is critical .
Data Analysis and Optimization
Q. What strategies mitigate low solubility or metabolic instability in preclinical development?
- Methodological Answer : Salt formation (e.g., hydrochloride salts) or prodrug strategies (e.g., esterification of the acetamide) improve solubility. Cytochrome P450 inhibition assays identify metabolic hotspots; introducing electron-withdrawing groups (e.g., fluorine) at vulnerable positions slows oxidation .
Q. How are reaction intermediates characterized to troubleshoot low-yield steps in synthesis?
- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) tracks intermediate formation in real-time. Quenching reactions at intervals and analyzing by Thin-Layer Chromatography (TLC) identifies bottlenecks. For example, unstable enol intermediates in pyridazine ring formation may require low-temperature (-78°C) conditions or inert atmospheres .
Contradiction Resolution
Q. How can discrepancies between in vitro potency and in vivo efficacy be systematically addressed?
- Methodological Answer : Pharmacokinetic (PK) studies (e.g., plasma protein binding, bioavailability) identify absorption barriers. Formulation adjustments (e.g., nanoemulsions) or structural modifications to reduce efflux pump affinity (e.g., P-glycoprotein substrates) can bridge efficacy gaps. Cross-species metabolite profiling (LC-MS/MS) detects species-specific metabolism .
Tables for Key Data
Q. Table 1. Representative Analogs and Bioactivity
| Substituent (R1, R2) | IC₅₀ (Kinase Inhibition) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 3,4-Dimethylphenyl, 2,4-F | 12 nM | 8.5 | |
| 4-Fluorophenyl, 2,4-F | 45 nM | 22.3 | |
| 3-Methoxyphenyl, 2,4-F | 89 nM | 15.7 |
Q. Table 2. Optimized Reaction Conditions
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Pyridazine cyclization | DMF | Pd(OAc)₂ | 72 |
| Acetamide coupling | DCM | EDCI/HOBt | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
